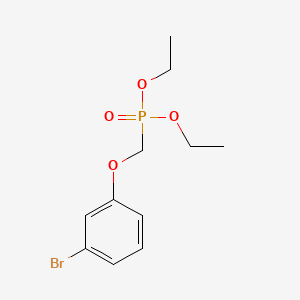
Diethyl ((3-bromophenoxy)methyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl ((3-bromophenoxy)methyl)phosphonate is an organic compound that belongs to the class of phosphonates It is characterized by the presence of a bromophenoxy group attached to a phosphonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl ((3-bromophenoxy)methyl)phosphonate typically involves the reaction of diethyl phosphite with 3-bromophenol in the presence of a base. The reaction proceeds via the formation of an intermediate phosphonate ester, which is then further reacted to yield the final product. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl ((3-bromophenoxy)methyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids.
Reduction Reactions: The bromophenoxy group can be reduced to form phenoxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azido, thiol, or amine derivatives.
Oxidation Reactions: Formation of phosphonic acids.
Reduction Reactions: Formation of phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl ((3-bromophenoxy)methyl)phosphonate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a prodrug for delivering active phosphonic acid derivatives in the body.
Materials Science: Utilized in the preparation of flame retardants and plasticizers for polymers.
Biological Research: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of Diethyl ((3-bromophenoxy)methyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, which block the active site of the enzyme and prevent substrate binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (3-bromopropyl)phosphonate
- Diethyl (3-bromobenzyl)phosphonate
- Diethyl (hydroxymethyl)phosphonate
Uniqueness
Diethyl ((3-bromophenoxy)methyl)phosphonate is unique due to the presence of the bromophenoxy group, which imparts distinct chemical reactivity and biological activity compared to other phosphonates. This structural feature allows for specific interactions with biological targets and provides versatility in synthetic applications .
Eigenschaften
Molekularformel |
C11H16BrO4P |
|---|---|
Molekulargewicht |
323.12 g/mol |
IUPAC-Name |
1-bromo-3-(diethoxyphosphorylmethoxy)benzene |
InChI |
InChI=1S/C11H16BrO4P/c1-3-15-17(13,16-4-2)9-14-11-7-5-6-10(12)8-11/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
JYQQUWFGWKINNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(COC1=CC(=CC=C1)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


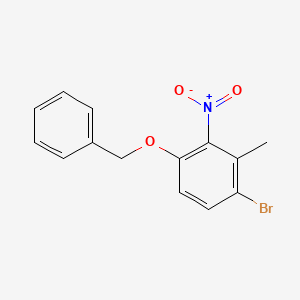
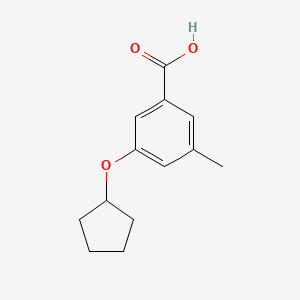


![N-[4-[6-[2-(difluoromethyl)benzimidazol-1-yl]-2-morpholin-4-ylpyrimidin-4-yl]oxycyclohexyl]-2-(dimethylamino)acetamide](/img/structure/B14763958.png)
![2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine](/img/structure/B14763966.png)

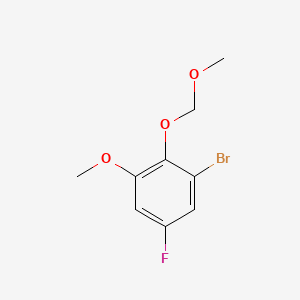
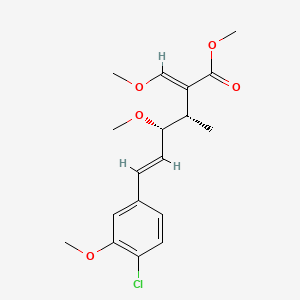

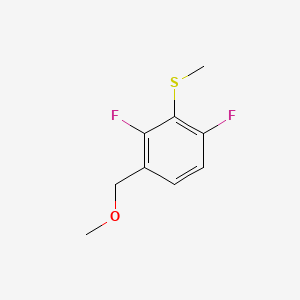

![2-[(4-Chloro-1-methyl-6-oxopyrimidin-2-yl)oxymethyl]-4-fluorobenzonitrile](/img/structure/B14763997.png)
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B14764004.png)
